4-(Trifluoromethyl)thiobenzamide
Overview
Description
4-(Trifluoromethyl)thiobenzamide is an organic compound with the molecular formula C8H6F3NS and a molecular weight of 205.20 g/mol It consists of a benzene ring substituted with a trifluoromethyl group and a thiobenzamide group
Preparation Methods
One common method involves the reaction of 4-(Trifluoromethyl)benzoyl chloride with ammonium thiocyanate in the presence of a base, such as pyridine, to yield 4-(Trifluoromethyl)thiobenzamide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)thiobenzamide has several scientific research applications:
Corrosion Inhibition: This compound and its derivatives are studied for their ability to inhibit corrosion in metals, particularly in acidic environments.
Photochromic Properties:
Synthesis of Benzothiazoles: This compound is used in the synthesis of benzothiazoles through intramolecular cyclization, which is important in various chemical and pharmaceutical contexts.
Luminescent Coordination Compounds:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiobenzamide in its various applications is primarily attributed to the presence of the trifluoromethyl and thiocarbonyl groups. These functional groups interact with molecular targets through various pathways:
Corrosion Inhibition: The thiocarbonyl group forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Photochromic Properties: The interaction of the thiocarbonyl group with light leads to reversible changes in the compound’s structure, resulting in photochromic behavior.
Comparison with Similar Compounds
4-(Trifluoromethyl)thiobenzamide can be compared with other thiobenzamide derivatives, such as:
Thiobenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-Methylthiobenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
4-Chlorothiobenzamide:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific scientific research applications .
Properties
IUPAC Name |
4-(trifluoromethyl)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFNMJROWWFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993338 | |
Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72505-21-6 | |
Record name | 4-(Trifluoromethyl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72505-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbothioamide, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)thiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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